(1R)-1-(4-iodophenyl)ethanamine (1R)-1-(4-iodophenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 150085-44-2
VCID: VC0233953
InChI: InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
SMILES: CC(C1=CC=C(C=C1)I)N
Molecular Formula: C8H10IN
Molecular Weight: 247.08 g/mol

(1R)-1-(4-iodophenyl)ethanamine

CAS No.: 150085-44-2

Cat. No.: VC0233953

Molecular Formula: C8H10IN

Molecular Weight: 247.08 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(4-iodophenyl)ethanamine - 150085-44-2

Specification

CAS No. 150085-44-2
Molecular Formula C8H10IN
Molecular Weight 247.08 g/mol
IUPAC Name (1R)-1-(4-iodophenyl)ethanamine
Standard InChI InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1
SMILES CC(C1=CC=C(C=C1)I)N
Canonical SMILES CC(C1=CC=C(C=C1)I)N

Introduction

Chemical Identity and Properties

(1R)-1-(4-iodophenyl)ethanamine is a primary amine compound featuring a phenyl ring substituted with an iodine atom at the para position, and a chiral carbon atom with the R absolute configuration. This specific stereochemistry plays a crucial role in its potential biological activities and applications.

Basic Identification

The compound is uniquely identified through several chemical identifiers that allow for precise recognition in scientific literature and chemical databases.

Table 1: Chemical Identifiers of (1R)-1-(4-iodophenyl)ethanamine

ParameterValue
CAS Number150085-44-2
Molecular FormulaC₈H₁₀IN
Molecular Weight247.08 g/mol
IUPAC Name(1R)-1-(4-iodophenyl)ethan-1-amine
PubChem CID15930770

The compound has been cataloged with various synonyms including (R)-1-(4-Iodophenyl)ethanamine and Benzenemethanamine, 4-iodo-a-methyl-, (R)- . These alternative names are commonly encountered in chemical databases and research literature.

Structural Characteristics

The stereochemistry of (1R)-1-(4-iodophenyl)ethanamine is defined by the R configuration at the chiral carbon atom, which bears a methyl group, an amino group, and is connected to the 4-iodophenyl moiety . This specific stereochemical arrangement gives the molecule its distinct three-dimensional structure that influences its chemical behavior and biological interactions.

The structural representation can be encoded in various chemical notations:

  • SMILES: CC@HN

  • InChI: InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1

These notations provide a standardized way to represent the compound's structure in chemical databases and computational chemistry applications.

Physical and Chemical Properties

The physical and chemical properties of (1R)-1-(4-iodophenyl)ethanamine determine its behavior in various environments, including biological systems, and influence its potential applications in research and development.

Chemical Reactivity

The reactivity of (1R)-1-(4-iodophenyl)ethanamine is primarily dictated by its functional groups. The primary amine group makes it suitable for various derivatization reactions, including:

  • Amide and peptide bond formation

  • Reductive amination

  • Schiff base formation

  • Alkylation and acylation reactions

The iodine substituent on the phenyl ring provides an opportunity for further functionalization through various cross-coupling reactions, particularly palladium-catalyzed transformations such as Suzuki, Sonogashira, and Heck reactions.

Biological Activity and Applications

While specific biological activity data for (1R)-1-(4-iodophenyl)ethanamine is somewhat limited in the literature, research on structurally similar compounds provides insights into its potential properties and applications.

Research Applications

(1R)-1-(4-iodophenyl)ethanamine serves as a valuable building block and intermediate in various research contexts:

  • As a precursor for more complex chemical entities

  • In studies exploring structure-activity relationships

  • As a model compound for investigating stereochemical effects on biological activity

  • In the development of radioligands and imaging agents, leveraging the iodine atom

The compound's unique structure makes it particularly interesting for studies related to stereochemistry and biological activity. Its well-defined stereochemistry and the presence of the iodine atom provide opportunities for tracking molecular interactions and developing novel therapeutic candidates.

Comparative Analysis

Understanding how (1R)-1-(4-iodophenyl)ethanamine relates to similar compounds can provide valuable insights into its potential properties and applications.

Structural Analogues

Several structural analogues of (1R)-1-(4-iodophenyl)ethanamine have been reported in the literature:

Table 2: Comparison with Structural Analogues

CompoundStructural DifferencePotential Impact
2-(4-Iodophenyl)ethylamineLacks the methyl group and chiral centerDifferent stereochemical properties and potentially altered receptor binding profiles
1-(4-Iodophenyl)ethan-1-amine hydrochlorideSalt form with hydrochloridePotentially improved stability and solubility in aqueous media
(S)-N-phenyl-1-(4-Iodophenyl)ethylamineContains an N-phenyl group and S configurationDifferent receptor selectivity and biological activity profile
(1R)-1-(4-Isobutylphenyl)ethanamineIsobutyl instead of iodo substituentChanged lipophilicity and different electronic properties affecting binding

The comparison reveals how subtle structural modifications can potentially lead to significant changes in physical properties, chemical reactivity, and biological activity profiles.

Future Research Directions

The current state of knowledge about (1R)-1-(4-iodophenyl)ethanamine suggests several promising avenues for future research and development.

Expanding Biological Activity Profiles

There is considerable potential for further investigation of the specific interactions of (1R)-1-(4-iodophenyl)ethanamine with biological targets. Future studies could focus on:

  • Receptor binding profiles and affinities

  • Structure-activity relationships with systematically modified analogues

  • Potential applications in neurobiology and pharmacology

  • Development of radioiodinated derivatives for imaging applications

Synthetic Methodologies

Advancing synthetic methodologies for (1R)-1-(4-iodophenyl)ethanamine could focus on:

  • Improving stereoselectivity in the preparation process

  • Developing more efficient and scalable synthesis routes

  • Exploring green chemistry approaches to minimize environmental impact

  • Investigating catalytic methods for functionalization of the core structure

These research directions could enhance the accessibility and utility of (1R)-1-(4-iodophenyl)ethanamine for various applications in medicinal chemistry and pharmaceutical development.

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